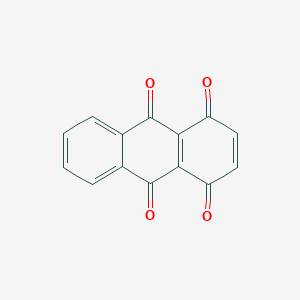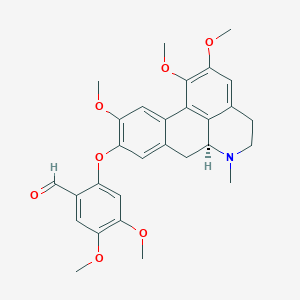![molecular formula C9H13NO B157928 2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene CAS No. 138921-06-9](/img/structure/B157928.png)
2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene, also known as FMAO, is a bicyclic compound that has been studied for its potential use in scientific research. It is a derivative of the natural product tropane, and its unique structure has led to its investigation as a potential tool for studying biological systems.
Mechanism Of Action
2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene has been shown to bind to and modulate the activity of a variety of biological targets. It has been found to act as a competitive inhibitor of the dopamine transporter, as well as a modulator of the activity of GABA-A receptors. Its effects on other biological targets are currently being investigated.
Biochemical And Physiological Effects
2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene has been shown to have a variety of biochemical and physiological effects. It has been found to increase the release of dopamine in the brain, and to enhance the activity of GABA-A receptors. It has also been shown to have analgesic and anesthetic effects in animal models.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene in scientific research is its unique structure, which allows it to bind to a variety of biological targets. It also has the potential to be used as a tool for studying the structure and function of proteins and enzymes. However, one limitation of using 2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene is its relatively low potency compared to other compounds that have been investigated for similar applications.
Future Directions
There are a number of potential future directions for research on 2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene. One area of interest is the development of more potent derivatives of 2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene that could be used as tools for studying biological systems. Another area of interest is the investigation of 2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene's effects on other biological targets, such as ion channels and receptors. Additionally, 2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene could be investigated for its potential use in the development of new therapies for neurological and psychiatric disorders.
Synthesis Methods
2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene can be synthesized from the natural product tropinone, which can be obtained from the leaves of the plant Erythroxylum coca. Tropinone can be converted to 2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene through a series of chemical reactions, including reduction and oxidation steps.
Scientific Research Applications
2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene has been used in a variety of scientific research applications, including studies of neurotransmitter transporters, ion channels, and receptors. It has also been investigated for its potential as a tool for studying the structure and function of proteins and enzymes.
properties
CAS RN |
138921-06-9 |
|---|---|
Product Name |
2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene |
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carbaldehyde |
InChI |
InChI=1S/C9H13NO/c1-10-8-3-2-7(6-11)9(10)5-4-8/h2,6,8-9H,3-5H2,1H3 |
InChI Key |
RBEGGIYZLQOLPC-UHFFFAOYSA-N |
SMILES |
CN1C2CCC1C(=CC2)C=O |
Canonical SMILES |
CN1C2CCC1C(=CC2)C=O |
synonyms |
8-Azabicyclo[3.2.1]oct-2-ene-2-carboxaldehyde, 8-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



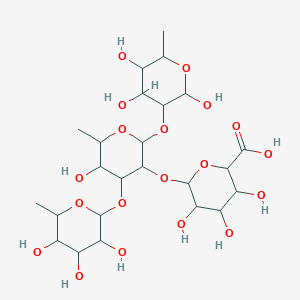
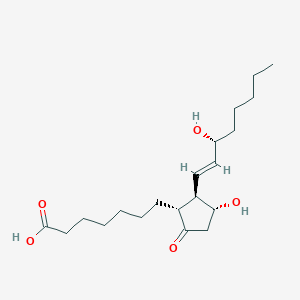
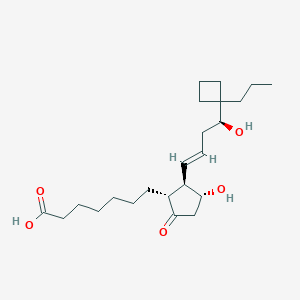
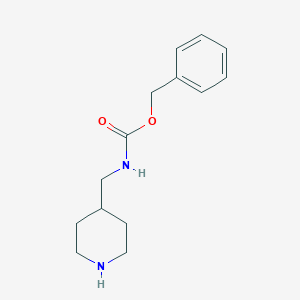
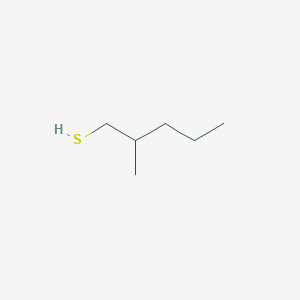

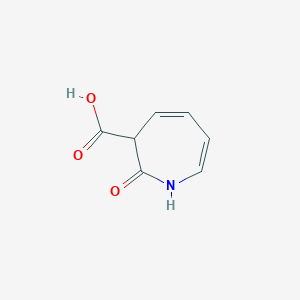



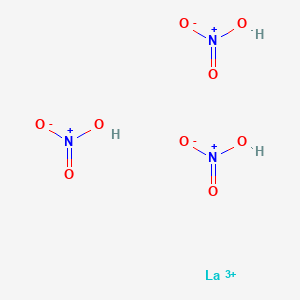
![2H-Pyran, 2-[(7-bromoheptyl)oxy]tetrahydro-](/img/structure/B157871.png)
